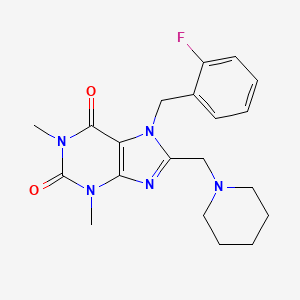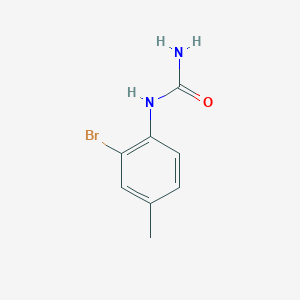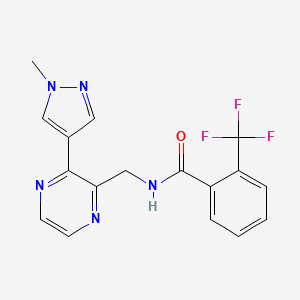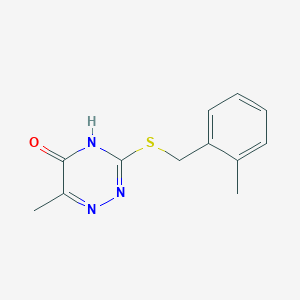
4,6-Dichloroisophthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloroisophthalonitrile is a chemical compound with the molecular formula C8H2Cl2N2 . It has a molecular weight of 197.02 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H2Cl2N2 . The InChI code for this compound is 1S/C8H2Cl2N2/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-2H .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 197.02 and a molecular formula of C8H2Cl2N2 .Aplicaciones Científicas De Investigación
Microbial Reductive Dechlorination
4,6-Dichloroisophthalonitrile and its derivatives undergo microbial reductive dechlorination, a process critical for environmental remediation. A study demonstrated that Dehalogenimonas species can facilitate this process, converting 4-hydroxy-chlorothalonil into less harmful compounds. This finding is significant for bioremediation efforts, as it offers a pathway to degrade persistent and toxic environmental contaminants like chlorothalonil and its derivatives (Qiao et al., 2022).
Photochemical Transformation
This compound is also subject to photochemical transformation, which can occur in various organic solvents under ultraviolet irradiation. This transformation is important for understanding the environmental fate of this compound and its potential toxicity. The study of its transformation in alcohols like ethanol and methanol under UV light can provide insights into the relative toxicity of its transformed products (Samanta et al., 1997).
X-Ray Crystallographic Studies
The structural analysis of this compound through X-ray crystallography aids in understanding its chemical properties and interactions. This knowledge is essential for designing analogous compounds with improved efficacy or reduced toxicity, especially in the context of its use as a fungicide. Understanding the chemical structure can lead to the development of more targeted and environmentally friendly compounds (Chauhan & Bhattacharya, 2013).
Sensing Properties
Research has also explored the use of this compound derivatives in sensing applications. Novel phthalocyanines derived from this compound have been shown to possess unique properties that make them suitable for sensing volatile organic compounds like toluene, chloroform, and acetone. These properties are particularly relevant for environmental monitoring and industrial applications (Çimen et al., 2014).
Environmental Contamination and Biodegradation
This compound and its derivatives have been identified as environmental contaminants due to their widespread use as fungicides. Research into their biodegradation by microbial communities is crucial for mitigating their impact on ecosystems. The identification of microbial species capable of degrading these compounds and understanding their metabolic pathways offers potential solutions for reducing environmental contamination (Wang et al., 2011).
Mecanismo De Acción
Target of Action
This compound is a derivative of isophthalonitrile and may interact with various biological targets depending on its chemical modifications .
Mode of Action
It’s known that chlorinated compounds can interact with biological systems in various ways, such as binding to proteins or dna, disrupting cell membranes, or interfering with metabolic processes .
Biochemical Pathways
One study on a related compound, chlorothalonil, showed that it can undergo degradation via high-intensity ultrasonication, forming several degradation products including 4-dichloroisophthalonitrile . This suggests that 4,6-Dichloroisophthalonitrile might also be involved in similar degradation pathways.
Result of Action
Given the lack of specific information, it’s difficult to provide a detailed description of these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the degradation of related compounds has been shown to be influenced by factors such as temperature and the presence of other chemicals . .
Propiedades
IUPAC Name |
4,6-dichlorobenzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRVCOCGHLAIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride](/img/structure/B2949513.png)
![Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2949514.png)


![8-(4-benzylpiperidin-1-yl)-7-(2-{[8-(4-benzylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2949517.png)
![5-nitro-N-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2949518.png)




